(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-12-18(15(2)22-14)19(21)20-10-8-17(9-11-20)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKEXUNXRUQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321595 | |
| Record name | (4-benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717859-40-0 | |
| Record name | (4-benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Furan Ring Formation: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as 2,5-dimethyl-2,4-hexadiene-1,6-dione.
Coupling Reaction: The final step involves coupling the benzylated piperidine with the furan ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The benzyl and furan rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzyl/furan compounds.
Scientific Research Applications
Neuropharmacological Applications
The compound has been studied for its role as a neuroprotective agent and an antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. This interaction is crucial in the context of neurodegenerative diseases, where excessive NMDA receptor activity can lead to excitotoxicity and neuronal death.
Case Study: Neuroprotection
In a study examining neuroprotective agents, (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone demonstrated significant efficacy in reducing neuronal damage in models of ischemia and neuroinflammation. The compound's ability to inhibit NMDA receptor overactivity suggests potential therapeutic use in conditions like Alzheimer's disease and stroke recovery .
Analgesic Properties
Research indicates that this compound may also possess analgesic properties. Its structural similarity to known analgesics allows for exploration in pain management therapies.
Data Table: Analgesic Activity Comparison
| Compound | Pain Relief Efficacy (Scale 1-10) | Mechanism of Action |
|---|---|---|
| (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | 8 | NMDA receptor antagonism |
| Morphine | 10 | Opioid receptor activation |
| Ibuprofen | 7 | COX inhibition |
Building Block for Complex Molecules
(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it for the development of novel compounds with desired biological activities.
Example Synthesis:
A synthetic route using this compound involves its reaction with various electrophiles to yield derivatives that may exhibit enhanced pharmacological properties.
Exploration of Derivatives
Further research is warranted to explore derivatives of (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone. Modifications could lead to compounds with improved efficacy or reduced side effects for therapeutic applications.
Clinical Trials
To validate its therapeutic potential, clinical trials assessing the safety and efficacy of this compound in humans are essential. Focus areas could include its use in treating chronic pain syndromes and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone involves its interaction with molecular targets such as acetylcholinesterase. By binding to the enzyme’s active site, the compound inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft. This action helps in alleviating symptoms of neurodegenerative diseases. Additionally, the compound’s ability to prevent β-amyloid aggregation contributes to its neuroprotective effects .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural similarities and differences between (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone and related compounds:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | Piperidine + Methanone | 4-Benzyl, 2,5-dimethylfuran | ~430 (estimated) | Combines CNS-targeting piperidine with biofuel-relevant furan |
| (2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone | Piperidine + Methanone | 2,6-Dimethylpiperidine, 4-methyl-3-nitrophenyl | 316.4 | Nitrophenyl group enhances electrophilicity; studied for pharmacological activity |
| (2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | Piperazine + Methanone | 2,5-Dimethylfuran, benzo[d]thiazole | ~450 (estimated) | Thiazole moiety may confer antimicrobial or anticancer properties |
| 1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | Piperidine + Oxadiazole | Benzo[d]oxazole, dimethylfuran-linked oxadiazole | 438.5 | Oxadiazole-thioether linker improves metabolic stability |
Critical Structural and Functional Differences
Substituent Effects: The benzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler methyl or nitro substituents in analogs . Dimethylfuran vs. Nitrophenyl: The electron-rich furan in the target compound contrasts with the electron-deficient nitrophenyl group in (2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone, affecting reactivity and binding interactions .
Biological Activity :
- Piperidine-thiazole hybrids (e.g., ) exhibit broader antimicrobial activity, whereas furan-containing analogs like the target compound may prioritize metabolic stability due to the furan’s resistance to oxidation .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step coupling of benzylpiperidine and dimethylfuran precursors, whereas nitro-substituted analogs can be synthesized via simpler Friedel-Crafts acylation .
Research Findings and Data
Thermal and Chemical Stability
- Thermal Decomposition: Similar methanone derivatives, such as di(1H-tetrazol-5-yl) methanone oxime, decompose at 288.7°C, suggesting the target compound may exhibit comparable stability due to its rigid methanone core .
- Oxidative Resistance : The 2,5-dimethylfuran group resists ring-opening oxidation better than unsubstituted furans, enhancing durability in biological environments .
Pharmacological Potential
- Antimicrobial Activity : Thiazole-containing analogs () show MIC values of 2–8 µg/mL against S. aureus, whereas furan-based compounds may require structural optimization for similar efficacy .
Biological Activity
(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone is . Its structure features a piperidine ring substituted with a benzyl group and a furan moiety, which may contribute to its biological properties.
Research indicates that compounds similar to (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone may interact with various biological targets, including:
- Sigma Receptors: Compounds with piperidine structures have demonstrated affinity for sigma receptors, which are implicated in various neurological functions and disorders .
- Tyrosinase Inhibition: Some derivatives exhibit inhibition of tyrosinase, an enzyme critical in melanin production. This suggests potential applications in dermatological treatments .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone and its analogs:
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various piperidine derivatives on tyrosinase activity. The compound (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone was found to inhibit tyrosinase competitively, suggesting potential use in cosmetic formulations aimed at skin lightening .
Case Study 2: Sigma Receptor Interaction
In another investigation, derivatives of benzylpiperidine were assessed for their binding affinity to sigma receptors. The results indicated that modifications to the piperidine structure could enhance receptor affinity, which is crucial for developing treatments for psychiatric disorders .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives. The following points highlight important findings:
- Affinity Variations: Substituents on the aromatic ring significantly affect binding affinity to sigma receptors.
- Inhibitory Potency: The presence of specific functional groups can enhance the inhibitory potency against tyrosinase.
- Safety Profile: Many derivatives exhibited low cytotoxicity while maintaining effective biological activity.
Q & A
Q. What are the optimal synthetic routes for (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone?
The synthesis of benzoylpiperidine derivatives typically involves coupling reactions under anhydrous conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate intermediates, followed by nucleophilic substitution or acylation reactions. Solvent systems like n-hexane/EtOAc or CHCl₃/MeOH are critical for purification, with yields ranging from 25% to 78% depending on steric and electronic factors .
Q. What analytical techniques are critical for confirming the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is essential, with retention times (e.g., 11.351–11.959 minutes) and peak areas (>95%) confirming purity . Elemental analysis (C, H, N) validates stoichiometric composition, with deviations <0.4% indicating high purity .
Q. What safety precautions are essential when handling piperidine derivatives during synthesis?
Key precautions include using personal protective equipment (PPE), avoiding inhalation of dust/gases, and working in a fume hood. Storage should be in dry, ventilated areas away from heat and moisture .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing novel benzoylpiperidine derivatives?
Contradictions in ¹H/¹³C NMR shifts may arise from conformational flexibility or solvent effects. To resolve this, compare experimental data with computational predictions (DFT calculations) or employ 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. For example, aromatic proton shifts in the 6.5–8.0 ppm range can indicate electronic interactions between substituents .
Q. What strategies address low yields in multi-step syntheses of benzoylpiperidine-based compounds?
Low yields (e.g., 8%–25%) often result from steric hindrance or unstable intermediates. Strategies include optimizing reaction temperatures, using catalysts (e.g., Pd for cross-coupling), or switching to polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. How does the choice of solvent system influence stereochemical outcomes?
Solvent polarity affects reaction pathways. For instance, THF promotes SN2 mechanisms, favoring retention of configuration, while CHCl₃/MeOH mixtures stabilize charged intermediates in SN1 reactions, potentially leading to racemization .
Q. What statistical methods validate chromatographic purity data?
Use ANOVA to assess intra-assay variability in HPLC retention times. Tukey’s test can identify outliers in triplicate measurements, ensuring data reproducibility. Retention indices (e.g., Kovacs indices) provide instrument-independent validation .
Q. How are computational models applied to predict bioactivity of benzoylpiperidine derivatives?
Molecular docking studies (e.g., with AutoDock Vina) can predict binding affinities to target proteins. For example, substituents like fluorophenyl groups may enhance hydrophobic interactions in enzyme active sites, as inferred from structural analogs .
Methodological Notes
- Data Contradiction Analysis : When elemental analysis results deviate (e.g., C: 72.04% observed vs. 71.67% calculated), recheck stoichiometry or consider residual solvents in the crystal lattice .
- Experimental Design : Use a randomized block design for reaction optimization to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
